molecular formula C12H14N2 B13186671 Methyl[2-(quinolin-2-yl)ethyl]amine CAS No. 55496-63-4

Methyl[2-(quinolin-2-yl)ethyl]amine

Cat. No.: B13186671
CAS No.: 55496-63-4
M. Wt: 186.25 g/mol
InChI Key: WCFDUEDMFHIEQB-UHFFFAOYSA-N
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Description

Methyl[2-(quinolin-2-yl)ethyl]amine is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl[2-(quinolin-2-yl)ethyl]amine, a compound characterized by its quinoline moiety, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its therapeutic properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an amine derivative of quinoline, which is a bicyclic aromatic compound known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N(Molecular Weight 186 25 g mol)\text{C}_{12}\text{H}_{14}\text{N}\quad (\text{Molecular Weight 186 25 g mol})

The presence of the quinoline ring is crucial for the biological activity exhibited by this compound.

Biological Activity Overview

Research indicates that this compound may possess various therapeutic properties, including:

  • Antiviral Activity : Quinoline derivatives have been shown to exhibit antiviral properties against several viruses, including HIV and Zika virus. The mechanism often involves interference with viral replication processes .
  • Anti-mycobacterial Activity : Recent studies have suggested that compounds similar to this compound demonstrate significant anti-mycobacterial effects. For instance, analogs have been developed that show promise against Mycobacterium tuberculosis, with structure optimizations enhancing their efficacy .
  • Inhibition of Cancer Cell Proliferation : Some quinoline derivatives have been reported to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies conducted on quinoline derivatives reveal that modifications to the side chains significantly influence their biological activity. For this compound, the presence of the methyl group and the specific positioning of the quinoline ring are critical for enhancing its pharmacological effects.

Table 1: Summary of SAR Findings

CompoundModificationBiological ActivityReference
Compound AN-methyl substitutionEnhanced anti-mycobacterial activity
Compound BAlkyl chain extensionIncreased cytotoxicity against cancer cells
Compound CHalogen substitutionImproved antiviral efficacy

Case Studies

  • Antiviral Efficacy : A study evaluated a series of quinoline derivatives, including this compound, against various viral strains. Results indicated that certain structural modifications led to enhanced activity against HIV and Zika virus, suggesting a viable pathway for drug development targeting viral infections .
  • Anti-mycobacterial Activity : In a recent investigation, this compound analogs were synthesized and tested against Mycobacterium bovis BCG. The findings revealed promising results with specific analogs demonstrating low MIC values (Minimum Inhibitory Concentration), indicating strong anti-mycobacterial properties while maintaining low cytotoxicity in human cell lines .
  • Cancer Cell Proliferation : Another study focused on the anticancer potential of this compound derivatives. Results showed that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

Properties

CAS No.

55496-63-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-2-quinolin-2-ylethanamine

InChI

InChI=1S/C12H14N2/c1-13-9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,13H,8-9H2,1H3

InChI Key

WCFDUEDMFHIEQB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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